![molecular formula C19H20N4O B11179991 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179991.png)
6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Preparation Methods
The synthesis of 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route includes the condensation of 4-ethylphenylamine with a pyrimidine derivative, followed by cyclization to form the fused ring structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 activation .
Comparison with Similar Compounds
Similar compounds to 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one include other pyrido[4,3-d]pyrimidine derivatives and pyrazolo[1,5-a]pyrimidines. These compounds share similar fused ring structures but differ in their substituent groups and specific chemical properties.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O/c1-2-14-5-7-15(8-6-14)23-12-9-17-16(18(23)24)13-20-19(21-17)22-10-3-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3 |
InChI Key |
COFBFUFUYGEWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
Origin of Product |
United States |
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